Val-Thr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

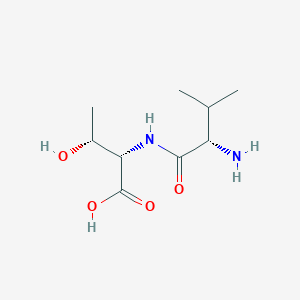

“Val-Thr” is a dipeptide composed of the amino acids valine and threonine . It is used for research and development purposes .

Synthesis Analysis

Val-Thr and other dipeptides based on valine and threonine have been synthesized using a trifluoroacetyl protecting group . The optical rotations of the products were similar to those of samples synthesized using Boc protection, indicating the absence of racemization in the course of introduction and removal of trifluoroacetyl protection .

Molecular Structure Analysis

The molecular formula of Val-Thr is C9H18N2O4 . It has a total of 32 bonds, including 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

Val-Thr has an average mass of 218.250 Da and a mono-isotopic mass of 218.126663 Da . More detailed physical and chemical properties such as solubility, melting point, and pKa values were not found in the search results.

Scientific Research Applications

- Val-Thr has demonstrated significant antioxidant activity. For instance, a peptide called Val-Thr-Ala-Leu (VTAL) was purified from simulated gastrointestinal digestion of protein hydrolysates of the triploid oyster Magallana gigas. VTAL exhibited strong antioxidant effects and protected human liver cancer (HepG2) cells against acetaminophen-induced damage .

- VTAL from oyster protein hydrolysates could be beneficial for treating drug-induced oxidative stress and liver damage. It promotes HepG2 cell proliferation and enhances antioxidant capacity, potentially serving as an alternative to synthetic antioxidant drugs .

- Val-Thr dipeptides have been synthesized using different protecting groups. Trifluoroacetyl protection was used successfully, indicating the absence of racemization during introduction and removal of this protective group .

- Val-Thr-containing peptides have been identified in brown rice. These peptides, such as AVPYPQ, NPIFDYVLLP, and VAPFPEV, exhibit excellent antioxidant capacity and protect against oxidative stress in cell models .

- Oysters, a rich source of Val-Thr, contain active polysaccharides, vitamins, and minerals. Val-Thr peptides extracted from oyster protein hydrolysates offer potential health benefits .

Antioxidant Properties

Liver Health and Drug-Induced Oxidative Stress

Peptide Synthesis and Stability

Bioactive Peptides from Brown Rice

Nutritional and Medicinal Value

Biological Activities Beyond Antioxidant Effects

Safety and Hazards

Val-Thr is intended for research and development use only and is not advised for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Mechanism of Action

Target of Action

Valine-Threonine (Val-Thr) is a dipeptide composed of the amino acids valine and threonineIt’s known that amino acids and their derivatives play crucial roles in various biological processes, including protein synthesis, energy homeostasis, and immune response .

Mode of Action

For instance, they can be incorporated into proteins during protein synthesis, serve as precursors for other bioactive molecules, or participate in signaling pathways .

Biochemical Pathways

Val-Thr, as a dipeptide of valine and threonine, may be involved in several biochemical pathways. Valine is one of the branched-chain amino acids (BCAAs), which play critical roles in regulating energy homeostasis and nutrition metabolism . Threonine, on the other hand, is an essential amino acid involved in protein synthesis and other metabolic processes .

Pharmacokinetics

In general, amino acids and peptides like val-thr are known to have good gastrointestinal absorption and oral bioavailability .

Result of Action

As components of proteins, valine and threonine can influence the structure and function of proteins, which in turn can affect various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like Val-Thr. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of amino acids and peptides . .

properties

IUPAC Name |

(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRKWABULJAONN-VQVTYTSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Val-Thr | |

Q & A

Q1: Can the Val-Thr dipeptide influence the activity of fibroblast growth factor receptors (FGFRs)?

A1: Yes, the inclusion or exclusion of the Val-Thr dipeptide, specifically at the junction of exon 10 and 11, can impact FGFR signaling. This dipeptide is alternatively spliced in FGFRs 1, 2, and 3 through the use of a non-canonical 5' splice site (/GA). While the precise mechanism remains unclear, this alternative splicing event potentially regulates receptor activity, possibly by influencing downstream interactions with other proteins or by altering the receptor's conformation.

Q2: Does the Val-Thr sequence play a role in the biological activity of lactoferrin-derived peptides?

A2: Research suggests that the presence of Val-Thr within certain lactoferrin-derived peptides can contribute to their immunomodulatory activity. Specifically, the tetrapeptide Arg-Pro-Val-Thr, derived from the 575-589 loop of lactoferrin, exhibited immunosuppressive activity in both humoral and cellular immune responses. This highlights the potential importance of the Val-Thr sequence in the context of immune modulation.

Q3: Are there instances where the Val-Thr dipeptide contributes to a protein's susceptibility to enzymatic cleavage?

A3: Research suggests a possible link between the presence of Val-Thr and the susceptibility of proteins to specific proteases. For instance, in the study of acid-resistant urinary trypsin inhibitors, a low-molecular-weight inhibitor UI-C-II was found to have an N-terminal extension of Glu-Val-Thr-Lys when isolated via HPLC, but only Thr-Lys when isolated via immobilized chymotrypsin. This suggests that the presence of the Val-Thr dipeptide might influence the cleavage site of chymotrypsin during the isolation process.

Q4: Is there evidence suggesting the Val-Thr dipeptide can influence the conformation of larger peptides?

A4: While Val-Thr itself is a simple dipeptide, studies using pseudoproline-containing dipeptides, which often incorporate Val-Thr, provide insights into conformational preferences. Research indicates that the presence of Val-Thr within these dipeptides strongly favors a cis conformation of the preceding amide bond. This suggests Val-Thr could influence the folding and overall three-dimensional structure of larger peptides containing this sequence.

Q5: Has the Val-Thr dipeptide been explored as a template for developing enzyme inhibitors?

A5: Yes, researchers have investigated the Val-Thr dipeptide in the design of peptidomimetics for inhibiting oligosaccharyl transferase (OT). Starting with the hexapeptide Bz-Dab-Ala-Thr-Val-Thr-Nph-NH2, modifications replacing Val-Thr with aminobenzoic acid spacers led to the development of potent, non-peptidic OT inhibitors. This underscores the potential of utilizing dipeptide sequences like Val-Thr as a foundation for designing novel enzyme inhibitors.

Q6: What is the significance of the Val-Thr dipeptide in the context of peptide self-assembly?

A6: Research suggests that the presence of Val-Thr within peptides can influence their self-assembly properties. Studies using synthetic peptides, Val-Thr-Thr-Val-Val-NH-NH-Dns and Thr-Val-Thr-Lys-Val-Gly-Thr-Lys-Val-Gly-Thr-Val-Val-NH-NH-Dns, showed that the inclusion of Val-Thr contributed to their ability to self-associate in aqueous solutions. This self-association is a crucial factor influencing the peptides' binding affinity to DNA and their ability to induce DNA compaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)

![4-methoxy-N-{2-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2701339.png)

![2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine](/img/structure/B2701340.png)

![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)

![2-(2-Hydroxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2701345.png)